Span(R) 20

Overview

Description

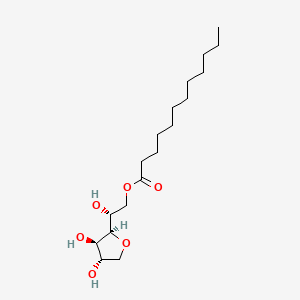

Span® 20, also known as Sorbitan monolaurate or Sorbitan monododecanoate, is a co-surfactant . It has a molar mass of 346.47 g/mol and its Hill Formula is C₁₈H₃₄O₆ .

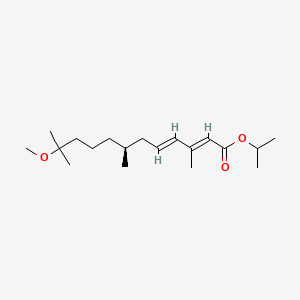

Molecular Structure Analysis

The molecular structure of Span® 20 is represented by the Hill Formula C₁₈H₃₄O₆ . The molar mass is 346.47 g/mol .

Chemical Reactions Analysis

A study explored the electrochemical oxidation behavior of Span® 20 under high-voltage environments . The study used Linear Sweep Voltammetry (LSV) to monitor the reactions undergone by Span® 20. The oxidative products were analyzed using X-ray photoelectron spectroscopy (XPS) and nuclear magnetic resonance hydrogen spectrum (1H NMR). The study found that Span® 20 decomposition occurs at voltages exceeding 4.2 V, involving two distinct reactions .

Physical And Chemical Properties Analysis

Span® 20 is described as a brownish-yellow, viscous liquid . When the temperature is higher than the melting point, it is soluble in methanol, ethanol, toluene, ethyl ether, ethyl acetate, aniline, petroleum ether, and carbon tetrachloride, but insoluble in cold water .

Scientific Research Applications

Field

This application falls under the field of Pharmaceutics .

Summary of the Application

Span 20 is used in the creation of a ternary amorphous solid dispersion (ASD) system consisting of drug/polymer/surfactant. This system is used to improve the oral bioavailability of poorly water-soluble drugs .

Methods of Application

The method involves adjusting the liquid feeding zone for Span 20 in the hot-melt twin screw extruder equipment. This adjustment affects the properties of the polyvinylpyrrolidone/vinyl acetate (PVPVA)-based ASD formulations of ritonavir .

Results or Outcomes

With the delayed feeding positions of Span 20 in the twin screw extruder, the ability of the ternary ASDs to maintain the supersaturation of the milled extrudates was observed to be significantly enhanced .

Application in Liposome Release Properties

Field

This application falls under the field of Liposome Research .

Summary of the Application

Span 20 is used to modify the membrane of liposomes, which are known as convenient carriers for a broad range of actives. The release rate of these actives can be adjusted/controlled by the addition of different surfactants like Span 20 .

Methods of Application

The study compared the effects of two surfactants, Span 20 and Span 40, on liposomes release properties. The membrane modification affects the mass transfer resistances and liposome size compared with the common liposomes .

Results or Outcomes

Liposomes modified with Span 20 provided the slowest release of polyphenolic compounds due to the highest value of mass transfer resistance .

Application in Enhanced Solubility and Oral Bioavailability

Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

Span 20 has been used in a study to assess enhanced solubility and oral bioavailability of itraconazole . Itraconazole is an antifungal medication that is used in adults to treat infections caused by fungus. This includes infections in any part of the body including the lungs, mouth or throat, toenails, or fingernails.

Methods of Application

The study involved the use of Span 20 to enhance the solubility of itraconazole, which is poorly soluble in water. The enhanced solubility can improve the oral bioavailability of the drug .

Results or Outcomes

The study found that the use of Span 20 significantly enhanced the solubility and oral bioavailability of itraconazole .

Application in Oxidation of Unsaturated Lipids

Field

This application falls under the field of Food Science .

Summary of the Application

Span 20 has been used in a study to investigate the oxidation of unsaturated lipids in oil-in-water emulsions . The oxidation of unsaturated lipids is a major concern in food products as it can lead to rancidity, off-flavors, and the loss of nutritional value.

Methods of Application

The study involved the use of Span 20 in oil-in-water emulsions to investigate its effect on the oxidation of unsaturated lipids .

Results or Outcomes

The study found that the use of Span 20 could potentially control the oxidation of unsaturated lipids in oil-in-water emulsions .

Safety And Hazards

properties

IUPAC Name |

[2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15?,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZFANDGMFTDAV-WYDSMHRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] | |

| Record name | Sorbitan, monododecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan monolaurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Span(R) 20 | |

CAS RN |

1338-39-2 | |

| Record name | Sorbitan, monododecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

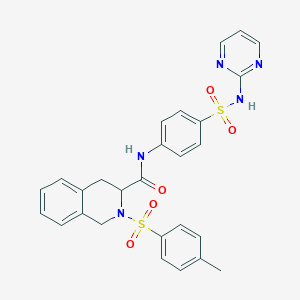

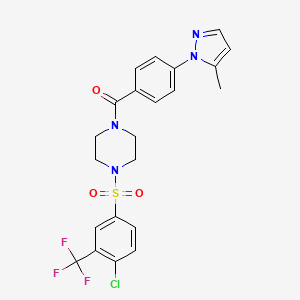

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol](/img/structure/B1682081.png)

![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)

![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B1682095.png)